17-PA

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 17-fenil androstenona normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con un precursor esteroideo, como la androstenona.

Fenilación: El precursor sufre una reacción de fenilación, donde se introduce un grupo fenilo en la posición 17. Esto se puede lograr utilizando reactivos como fenil litio o bromuro de fenil magnesio en condiciones controladas.

Purificación: Luego, el producto se purifica utilizando técnicas como la cromatografía en columna para obtener 17-fenil androstenona pura.

Métodos de producción industrial: La producción industrial de 17-fenil androstenona sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se someten grandes cantidades del precursor esteroideo a reacciones de fenilación en reactores industriales.

Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.

Purificación: Se emplean métodos de purificación a escala industrial, como la cromatografía líquida de alta resolución, para garantizar que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de reacciones: La 17-fenil androstenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o los alcoholes correspondientes.

Reducción: Las reacciones de reducción pueden convertir las cetonas en alcoholes u otras formas reducidas.

Sustitución: El grupo fenilo en la posición 17 se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo para reacciones de oxidación.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones específicas.

Productos principales:

Aplicaciones Científicas De Investigación

Neuroscience Applications

Modulation of GABA Receptors

17-PA acts as a selective antagonist for neurosteroid potentiation at GABA receptors. This property allows researchers to investigate the role of GABAergic signaling in various neurological disorders, including anxiety and epilepsy. By antagonizing the effects of neuroactive steroids, this compound helps elucidate the mechanisms underlying these conditions.

Case Study: Anxiety Disorders

In a study examining the effects of this compound on anxiety-related behaviors in animal models, researchers found that administration of this compound significantly reduced anxiety-like behaviors. This effect was attributed to its antagonistic action on GABA receptors, which modulates inhibitory neurotransmission in the brain.

Pharmacological Research

Therapeutic Potential

The pharmacological properties of this compound are being explored for potential therapeutic applications in treating sleep disorders and epilepsy. Its ability to selectively reduce the effects of certain neurosteroids provides insights into developing new treatments that target specific receptor pathways without broad sedative effects.

Data Table: Pharmacological Effects of this compound

| Condition | Effect of this compound | Reference |

|---|---|---|

| Anxiety | Reduces anxiety-like behaviors | |

| Sleep Disorders | Attenuates sleep duration induced by neurosteroids | |

| Epilepsy | Modulates seizure activity |

Medicinal Chemistry

Structure-Activity Relationship Studies

Researchers are investigating the structure-activity relationships (SAR) of this compound to design novel compounds with enhanced efficacy and safety profiles. The unique structural features of this compound allow for modifications that could lead to improved therapeutic agents targeting GABA receptors.

Case Study: SAR Analysis

A recent study focused on modifying the phenyl group in this compound to assess changes in receptor binding affinity and functional activity. The findings indicated that specific substitutions increased selectivity for GABA receptor subtypes, suggesting pathways for developing targeted therapies .

Industrial Applications

Synthesis Intermediate

In industrial chemistry, this compound serves as a valuable intermediate in synthesizing other bioactive molecules. Its unique properties facilitate the development of compounds used in pharmaceuticals and agrochemicals.

Data Table: Industrial Applications of this compound

| Application | Description |

|---|---|

| Synthesis Intermediate | Used in creating bioactive compounds |

| Agrochemical Development | Potential use in pesticide formulations |

Mecanismo De Acción

El mecanismo de acción de la 17-fenil androstenona implica su interacción con los receptores de ácido gamma-aminobutírico tipo A. Actúa como antagonista, inhibiendo los efectos de potenciación y compuerta directa de los neuroesteroides en estos receptores . Esta modulación afecta la neurotransmisión inhibitoria en el sistema nervioso central, influyendo en diversos procesos fisiológicos y patológicos.

Compuestos similares:

17-fenil androstano: Otro compuesto con un grupo fenilo en la posición 17 pero con diferentes características estructurales.

17-fenil estradiol: Un derivado fenilado del estradiol con actividades biológicas distintas.

Comparación:

- Las diferencias estructurales entre estos compuestos dan como resultado perfiles farmacológicos y aplicaciones potenciales variables.

17-fenil androstenona: es única en su antagonismo selectivo de la potenciación de neuroesteroides en los receptores de ácido gamma-aminobutírico tipo A, mientras que otros compuestos similares pueden tener diferentes dianas receptoras o mecanismos de acción.

Comparación Con Compuestos Similares

17-phenyl androstane: Another compound with a phenyl group at the 17th position but with different structural features.

17-phenyl estradiol: A phenylated derivative of estradiol with distinct biological activities.

Comparison:

- The structural differences between these compounds result in varying pharmacological profiles and potential applications.

17-phenyl androstenone: is unique in its selective antagonism of neurosteroid potentiation at gamma-aminobutyric acid type A receptors, whereas other similar compounds may have different receptor targets or mechanisms of action.

Actividad Biológica

17-PA, or 17-Phenyl-(3α,5α)-androst-16-en-3-ol, is a synthetic neurosteroid that has garnered attention for its selective antagonistic properties on GABAA receptors. This article explores the biological activity of this compound, its mechanisms, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Name: 17-Phenyl-(3α,5α)-androst-16-en-3-ol

- CAS Number: 694438-95-4

- Purity: ≥99%

This compound acts primarily as a selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Its biological activity is characterized by:

- Selective Reduction of Neurosteroid Effects:

- Impact on Sleep and Reflexes:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several clinical observations have been documented regarding the effects of this compound in various contexts:

-

Chronic Pain Management:

- A study involving patients with chronic pain conditions indicated that administration of this compound led to significant neuroimaging findings, including reduced brain atrophy associated with prolonged pain states. This suggests a potential neuroprotective role for this compound in managing chronic pain syndromes .

-

Neuropsychiatric Applications:

- Research has explored the use of this compound in treating neuropsychiatric disorders linked to GABAergic dysfunction. The selective antagonism displayed by this compound may offer new avenues for therapeutic interventions in conditions such as anxiety and depression where GABAA receptor modulation is crucial.

Propiedades

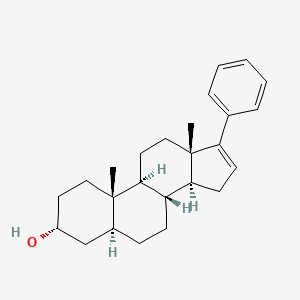

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINAMTXBCYKFDL-WBJZGETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694438-95-4 | |

| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.